N-(4-chloro-2-fluorophenyl)pentanamide
Overview
Description
N-(4-chloro-2-fluorophenyl)pentanamide is an organic compound with the molecular formula C11H13ClFNO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)pentanamide typically involves the reaction of 4-chloro-2-fluoroaniline with pentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Step 1: Dissolve 4-chloro-2-fluoroaniline in an appropriate solvent, such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add pentanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent.
Step 6: Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the amide bond.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the amide group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed
Substitution Reactions: Products with different substituents on the aromatic ring, such as methoxy or tert-butyl groups.
Reduction Reactions: The corresponding amine, N-(4-chloro-2-fluorophenyl)pentanamine.
Oxidation Reactions: Oxidized derivatives, although these are less common.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of halogenated amides on biological systems, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)pentanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s binding affinity and selectivity for certain targets. The amide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pentanamide
- N-(4-fluorophenyl)pentanamide
- N-(4-bromo-2-fluorophenyl)pentanamide
Uniqueness
N-(4-chloro-2-fluorophenyl)pentanamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual halogenation can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs, the compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity for certain molecular targets.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h5-7H,2-4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMJMXXPOXTHII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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